5-(3-Aminophenyl)pyridin-2-ol
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Overview
Description
5-(3-Aminophenyl)pyridin-2-ol is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains an aminophenyl group attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)pyridin-2-ol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories for pharmaceutical testing and other scientific applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
5-(3-Aminophenyl)pyridin-2-ol has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)pyridine: Similar structure but with the amino group attached to a different position on the pyridine ring.
3-(3-Aminophenyl)pyridine: Another structural isomer with the amino group in a different position.
4-(3-Aminophenyl)pyridine: Similar compound with the amino group attached to the fourth position on the pyridine ring.
Uniqueness
The position of the aminophenyl group on the pyridine ring can significantly impact its interactions with other molecules and its overall properties .
Properties
CAS No. |
1111115-30-0 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,12H2,(H,13,14) |
InChI Key |
PJRSJKZQCSXYCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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